molecular formula C13H9N3O2S B8325737 1,3-Dihydro-3-(3,4-methylenedioxyphenyl)imidazo[4,5-b]pyridin-2-thione

1,3-Dihydro-3-(3,4-methylenedioxyphenyl)imidazo[4,5-b]pyridin-2-thione

Cat. No. B8325737
M. Wt: 271.30 g/mol
InChI Key: CTTHOBOASKCNNK-UHFFFAOYSA-N
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Patent
US04144341

Procedure details

A mixture of 2.6 g. (0.01 mole) of 3-amino-2-(3,4-methylenedioxyanilino)pyridine hydrochloride (Example 1, Step B), 1.8 g. (0.011 mole) of potassium ethyl xanthate, and 840 mg. (0.01 mole) of sodium bicarbonate in 45 ml. of ethanol and 10 ml. of water was heated at reflux for 3.5 hours. There was added 3 ml. of 2.5 N sodium hydroxide solution and the mixture was filtered. The filtrate was acidified with acetic acid and the precipitated product was collected (500 mg., m.p. 278° C.). After recrystallization from dioxane there was obtained 1,3-dihydro-3-(3,4-methylenedioxyphenyl)imidazo[4,5-b]pyridin-2-thione, m.p. 285° C.
Name
3-amino-2-(3,4-methylenedioxyanilino)pyridine hydrochloride
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.011 mol
Type
reactant
Reaction Step Two
Quantity
0.01 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[C:4]([NH:9][C:10]2[CH:15]=[CH:14][C:13]3[O:16][CH2:17][O:18][C:12]=3[CH:11]=2)=[N:5][CH:6]=[CH:7][CH:8]=1.O(CC)[C:20]([S-])=[S:21].[K+].C(=O)(O)[O-].[Na+].C(O)C>O>[CH2:17]1[O:16][C:13]2[CH:14]=[CH:15][C:10]([N:9]3[C:4]4=[N:5][CH:6]=[CH:7][CH:8]=[C:3]4[NH:2][C:20]3=[S:21])=[CH:11][C:12]=2[O:18]1 |f:0.1,2.3,4.5|

Inputs

Step One
Name
3-amino-2-(3,4-methylenedioxyanilino)pyridine hydrochloride
Quantity
0.01 mol
Type
reactant
Smiles
Cl.NC=1C(=NC=CC1)NC1=CC2=C(C=C1)OCO2
Step Two
Name
Quantity
0.011 mol
Type
reactant
Smiles
O(C(=S)[S-])CC.[K+]
Step Three
Name
Quantity
0.01 mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 2.6 g
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3.5 hours
Duration
3.5 h
ADDITION
Type
ADDITION
Details
There was added 3 ml
FILTRATION
Type
FILTRATION
Details
of 2.5 N sodium hydroxide solution and the mixture was filtered
CUSTOM
Type
CUSTOM
Details
the precipitated product was collected (500 mg., m.p. 278° C.)
CUSTOM
Type
CUSTOM
Details
After recrystallization from dioxane

Outcomes

Product
Name
Type
product
Smiles
C1OC=2C=C(C=CC2O1)N1C(NC=2C1=NC=CC2)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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